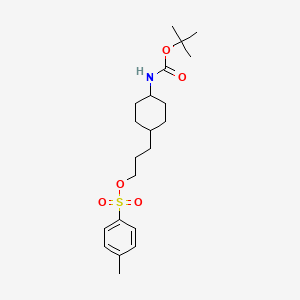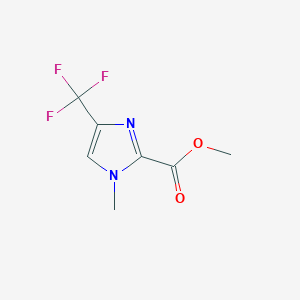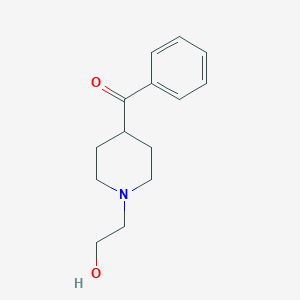
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone: is an organic compound that features a piperidine ring substituted with a hydroxyethyl group and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with ethylene oxide to introduce the hydroxyethyl group at the nitrogen atom, forming 1-(2-hydroxyethyl)piperidine.
Acylation Reaction: The hydroxyethyl-substituted piperidine is then acylated using benzoyl chloride under basic conditions to yield this compound.
The reaction conditions generally involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially yielding a ketone derivative.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many bioactive molecules, and the hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
作用机制
The biological activity of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is primarily due to its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
[1-(2-hydroxyethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-13(7-9-15)14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
InChI 键 |
RYVGVIUHZKUXBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


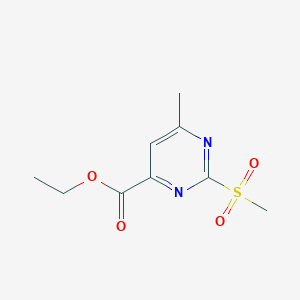
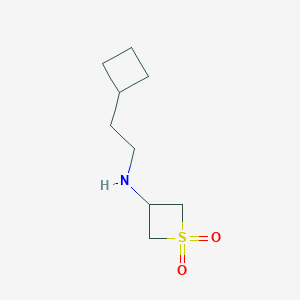
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
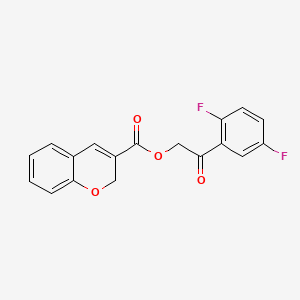
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
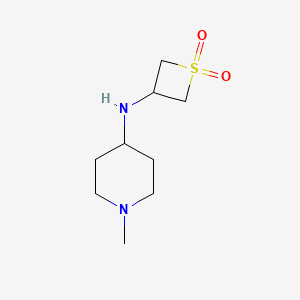

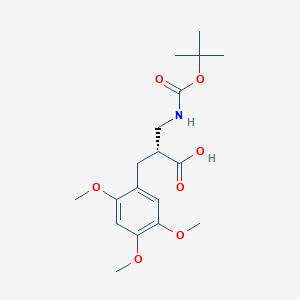


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
